5'-Guanylic acid

Vue d'ensemble

Description

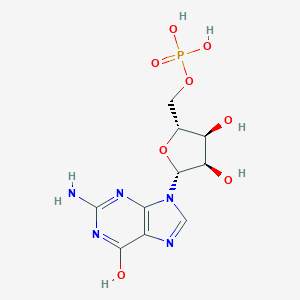

Le Guanosine-5’-Monophosphate, également connu sous le nom d'acide 5’-guanylique ou acide guanylique, est un nucléotide qui sert de monomère dans l'ARN. C'est un ester de l'acide phosphorique avec le nucléoside guanosine. Le composé est constitué d'un groupe phosphate, du sucre pentose ribose et de la base nucléique guanine . Le Guanosine-5’-Monophosphate est produit commercialement par fermentation microbienne et est connu pour son rôle dans divers processus biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de novo du Guanosine-5’-Monophosphate commence par le D-ribose 5’-phosphate, un produit de la voie des pentoses phosphate. La synthèse se poursuit par la formation progressive du cycle purine sur le carbone-1 du ribose, avec le dioxyde de carbone, la glutamine, la glycine, l'aspartate et les dérivés à un carbone du tétrahydrofolate qui donnent divers éléments pour la construction du cycle .

Méthodes de production industrielle : La production industrielle du Guanosine-5’-Monophosphate est basée sur la fermentation. Une bactérie transforme les sucres en AICA ribonucléotide, qui est ensuite converti chimiquement en Guanosine-5’-Monophosphate . L'amidon de tapioca est une source de sucre possible pour ce processus .

Analyse Des Réactions Chimiques

Types de réactions : Le Guanosine-5’-Monophosphate subit diverses réactions chimiques, y compris la phosphorylation, où il est converti en guanosine-5’-diphosphate et en guanosine-5’-triphosphate . Il peut également participer à des réactions d'auto-assemblage pour former des G-quadruplexes en présence de cations métalliques .

Réactifs et conditions communs :

Phosphorylation : Phosphorylation enzymatique utilisant la guanosine kinase.

Auto-assemblage : Présence de cations métalliques tels que le potassium et le sodium.

Principaux produits :

- Guanosine-5’-Diphosphate

- Guanosine-5’-Triphosphate

- G-Quadruplexes

4. Applications de la recherche scientifique

Le Guanosine-5’-Monophosphate a une large gamme d'applications dans la recherche scientifique :

- Chimie : Utilisé dans l'étude des interactions des nucléotides et des processus d'auto-assemblage .

- Biologie : Joue un rôle crucial dans la synthèse de l'ARN et les voies de signalisation cellulaire .

- Médecine : Investigué pour son potentiel dans le développement de médicaments et comme agent thérapeutique .

- Industrie : Utilisé comme exhausteur de goût dans l'industrie alimentaire, connu sous le nom de E626 .

5. Mécanisme d'action

Le Guanosine-5’-Monophosphate exerce ses effets en participant à diverses voies biochimiques. Il sert de précurseur à la guanosine-5’-triphosphate, qui est essentielle à la réplication de l'ADN, à la transcription et à la traduction . Le composé joue également un rôle dans les voies de transduction du signal en formant du monophosphate de guanosine cyclique, qui module la signalisation hormonale .

Cibles moléculaires et voies :

- Guanylate kinase

- GMP réductase 1

- Phosphodiestérase cyclique 3’,5’-spécifique du cGMP

- ADN polymérase

Applications De Recherche Scientifique

Biochemical Functions

5'-GMP is integral to several metabolic pathways and cellular processes:

- Signal Transduction : It acts as a second messenger in various signaling pathways, particularly in bacterial systems where cyclic-di-GMP (derived from 5'-GMP) regulates biofilm formation and motility in bacteria such as Staphylococcus aureus .

- Energy Metabolism : As a nucleotide, 5'-GMP is involved in the synthesis of RNA and acts as a precursor for other nucleotides, influencing energy metabolism through ATP synthesis.

- Regulatory Functions : It plays a role in the regulation of gene expression and cellular responses to stress. For instance, it has been shown to influence the activity of enzymes involved in nucleotide metabolism .

Therapeutic Applications

5'-GMP has potential therapeutic applications due to its biological activities:

- Cancer Research : Studies indicate that 5'-GMP can modulate immune responses and enhance the efficacy of certain chemotherapeutic agents. It has been investigated for its ability to enhance the cytotoxic effects of drugs on cancer cells .

- Neurological Disorders : Research suggests that 5'-GMP may have neuroprotective effects. Animal studies have shown that it can influence neurotransmitter release and improve cognitive functions .

- Metabolic Disorders : It is involved in pathways related to metabolic disorders such as AICA-ribosiduria, where its levels can indicate specific metabolic dysfunctions .

Food Industry Applications

In the food industry, 5'-GMP is used primarily as a flavor enhancer:

- Flavor Enhancer : Disodium 5'-guanylate (a salt form of 5'-GMP) is commonly used in processed foods to enhance umami flavor when combined with monosodium glutamate (MSG). This combination is particularly effective in savory products like soups and sauces .

- Nutritional Supplement : Due to its role in cellular metabolism, 5'-GMP is sometimes included in dietary supplements aimed at improving energy levels and metabolic health.

Case Study 1: Bacterial Biofilm Formation

A study investigated the effects of cyclic-di-GMP, derived from 5'-GMP, on biofilm formation in Staphylococcus aureus. Results indicated that low concentrations of cyclic-di-GMP enhanced biofilm formation, while high concentrations inhibited it, highlighting its regulatory role in bacterial physiology .

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of 5'-GMP showed that it could mitigate oxidative stress-induced neuronal damage in animal models. The administration of 5'-GMP improved cognitive function and reduced markers of neuronal injury .

Data Tables

| Application Area | Specific Use | Insights/Findings |

|---|---|---|

| Biochemical Functions | Signal transduction | Regulates biofilm formation via cyclic-di-GMP |

| Therapeutic Applications | Cancer treatment | Enhances cytotoxicity of chemotherapeutic agents |

| Food Industry | Flavor enhancement | Used as disodium 5'-guanylate to enhance umami flavor |

| Neurological Research | Cognitive function improvement | Shows neuroprotective effects against oxidative stress |

Mécanisme D'action

Guanosine-5’-Monophosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor to guanosine-5’-triphosphate, which is essential for DNA replication, transcription, and translation . The compound also plays a role in signal transduction pathways by forming cyclic guanosine monophosphate, which mediates hormonal signaling .

Molecular Targets and Pathways:

- Guanylate kinase

- GMP reductase 1

- cGMP-specific 3’,5’-cyclic phosphodiesterase

- DNA polymerase

Comparaison Avec Des Composés Similaires

Le Guanosine-5’-Monophosphate est unique par rapport aux autres nucléotides en raison de son rôle spécifique dans la synthèse de l'ARN et la transduction du signal. Les composés similaires comprennent :

- Adénosine-5’-Monophosphate

- Cytidine-5’-Monophosphate

- Uridine-5’-Monophosphate

Ces composés servent également de monomères dans l'ARN mais diffèrent par leur base nucléique et leurs fonctions biologiques spécifiques .

Activité Biologique

5'-Guanylic acid, also known as guanosine monophosphate (GMP), is a nucleotide that plays crucial roles in various biological processes. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is composed of a guanine base, a ribose sugar, and a phosphate group. The synthesis of GMP occurs through the de novo pathway starting from D-ribose 5′-phosphate and involves multiple substrates such as CO2, glutamine, glycine, and aspartate . The cyclic form, cyclic GMP (cGMP), is produced from GTP by the action of guanylyl cyclase and is pivotal in cellular signaling pathways.

Biological Functions

1. Role in RNA Synthesis:

GMP serves as a monomer in RNA synthesis, contributing to the formation of ribonucleic acid strands essential for protein synthesis and various cellular functions .

2. Signaling Molecule:

cGMP acts as a secondary messenger in several signaling pathways, mediating responses to hormones like nitric oxide (NO). It plays significant roles in vasodilation, neurotransmission, and cell proliferation .

3. Flavor Enhancer:

As a food additive (E626), this compound enhances umami flavor in food products. Its synergistic effect with monosodium glutamate (MSG) is well-documented in culinary applications .

Table 1: Biological Activities of this compound

Case Study: Antiviral Properties

Research has shown that GMP exhibits antiviral properties against several viruses. For instance, studies indicate that GMP can inhibit the replication of HIV by interfering with viral entry mechanisms into host cells . This property suggests potential therapeutic applications in virology.

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a food additive. The findings indicate that it is safe for consumption at specified levels, primarily due to its natural occurrence in various foods such as mushrooms .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCJASXJCIDSX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-14-4 | |

| Record name | Poly(G) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044295 | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder, Solid | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-32-5, 29593-02-0 | |

| Record name | Guanosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Guanylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.